N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)acetamide
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Overview
Description
N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)acetamide is a complex organic compound that features a unique combination of indole, thiazole, and benzoazepine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Indole-Thiazole Intermediate: : The indole derivative is reacted with a thiazole precursor under conditions that facilitate the formation of the indole-thiazole bond. This often involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
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Synthesis of the Benzoazepine Intermediate: : The benzoazepine moiety is synthesized separately, often starting from a dimethoxybenzaldehyde derivative. This involves cyclization reactions facilitated by acidic or basic catalysts.
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Coupling Reaction: : The indole-thiazole intermediate is then coupled with the benzoazepine intermediate through an amide bond formation. This step typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and thiazole moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can occur at the benzoazepine moiety, often using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups on the benzoazepine ring. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced benzoazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound has shown promise in various assays for its anti-inflammatory and anticancer activities. It is often used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine
In medicine, N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)acetamide is being studied for its potential as a therapeutic agent. Its neuroprotective properties make it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets include enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). The compound’s ability to modulate these pathways results in its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-indol-3-yl)thiazol-2-yl)acetamide: Lacks the benzoazepine moiety, making it less complex but also potentially less bioactive.
2-(7,8-Dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)acetamide: Lacks the indole-thiazole moiety, which may reduce its range of biological activities.
Uniqueness
N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)acetamide is unique due to its combination of three distinct pharmacophores: indole, thiazole, and benzoazepine. This combination allows it to interact with multiple biological targets, enhancing its potential therapeutic effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H22N4O4S |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C25H22N4O4S/c1-32-21-9-15-7-8-29(24(31)11-16(15)10-22(21)33-2)13-23(30)28-25-27-20(14-34-25)18-12-26-19-6-4-3-5-17(18)19/h3-10,12,14,26H,11,13H2,1-2H3,(H,27,28,30) |
InChI Key |
BZMAXFNTFHPQIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=NC(=CS3)C4=CNC5=CC=CC=C54)OC |
Origin of Product |
United States |
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